Lysine clonixinate

Vue d'ensemble

Description

Le clonixin lysinate est un anti-inflammatoire non stéroïdien (AINS) connu pour ses actions analgésique, antipyrétique et antiplaquettaire. Il est principalement utilisé dans le traitement des affections arthritiques chroniques et de divers troubles des tissus mous associés à la douleur et à l'inflammation . Le composé est un sel de lysine de clonixin, ce qui améliore sa solubilité et sa biodisponibilité.

Méthodes De Préparation

Voies synthétiques et conditions de réaction : La synthèse du clonixin implique la réaction du clonixin avec la lysine. Le clonixin lui-même est synthétisé en faisant réagir la 2-chloro-3-méthylaniline avec l'acide pyridine-3-carboxylique dans des conditions spécifiques . La réaction implique généralement l'utilisation de chloroacétonitrile et de triéthylamine, suivie d'un chauffage avec du carbonate de potassium et de l'acétonide de glycérol pour produire l'ester, qui est ensuite débloqué dans l'acide acétique pour donner du clonixin .

Méthodes de production industrielle : La production industrielle de clonixin lysinate implique la formation de capsules de gélatine molle contenant du clonixinate de lysine. Le processus comprend la formation de capsules de gélatine avec un remplissage qui comprend du clonixinate de lysine dans une matrice hydrophile, en utilisant souvent du glycérol et du sorbitol comme plastifiants .

Analyse Des Réactions Chimiques

Types de réactions : Le clonixin lysinate subit diverses réactions chimiques, notamment :

Oxydation : Le clonixin peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le clonixin.

Substitution : Le clonixin peut subir des réactions de substitution, en particulier impliquant le cycle aromatique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions d'halogénation et de nitration impliquent souvent des réactifs tels que le chlore, le brome et l'acide nitrique.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut donner des amines.

Applications De Recherche Scientifique

Migraine Treatment

Lysine clonixinate has been studied for its efficacy in treating migraines. A double-blind, placebo-controlled study involving 64 patients demonstrated that this compound was effective in managing moderately severe migraine attacks. The results indicated significant pain relief after 1, 2, and 4 hours compared to placebo, although it was not superior for severe attacks .

Key Findings:

- Efficacy: Effective for moderate migraine attacks.

- Dosage: Administered orally.

- Comparison: More effective than placebo within the first few hours but not for severe cases.

Osteoarthritis in Elderly Patients

A randomized clinical trial assessed this compound's effectiveness in treating knee osteoarthritis pain among elderly patients. The study included 109 participants who received either this compound or a placebo over 30 days. Results showed significant reductions in pain during initial movement and ambulation, with a notable decrease in the need for additional analgesics .

Key Findings:

- Pain Reduction: 42.3% reduction in protokinetic pain after 30 days.

- Adherence: High patient adherence and tolerability.

- Global Evaluation: 50% of patients rated the treatment as excellent or good.

Comparative Studies

This compound has been compared to other analgesics, such as paracetamol/codeine combinations. One study highlighted its effectiveness against these alternatives, particularly in postoperative pain management following episiotomy .

Pharmacokinetics

Research into the pharmacokinetics of this compound indicates that it is well absorbed and has a favorable safety profile. Studies have shown that intravenous formulations are also effective for severe migraine attacks, providing rapid relief .

Pharmacokinetic Insights:

- Absorption: Effective absorption rates noted in clinical settings.

- Safety Profile: Generally well-tolerated with minimal adverse effects.

Case Study: Migraine Management

A patient experiencing moderate migraines was treated with this compound, resulting in significant pain relief within two hours post-administration. This aligns with findings from larger studies confirming the drug's efficacy in acute migraine treatment.

Case Study: Osteoarthritis Pain

In another instance, an elderly patient with knee osteoarthritis reported a marked improvement in mobility and a decrease in pain levels after two weeks of this compound treatment, corroborating the clinical trial results.

Mécanisme D'action

The mechanism of action of Clonixin Lysinate involves the inhibition of cyclooxygenase enzymes 1 and 2 (COX-1 and COX-2), leading to a reduction in prostaglandin production . This results in decreased inflammation, pain, and fever. The compound also exhibits platelet-inhibitory actions, which contribute to its analgesic and antipyretic effects .

Comparaison Avec Des Composés Similaires

Diclofenac: Another NSAID with similar anti-inflammatory and analgesic properties.

Flunixin: An NSAID used in veterinary medicine with comparable effects.

Piroxicam: A long-acting NSAID used for similar indications.

Uniqueness: Clonixin Lysinate is unique due to its lysine salt form, which enhances its solubility and bioavailability compared to other NSAIDs . This makes it particularly effective in oral formulations, providing rapid onset of action and improved patient compliance.

Activité Biologique

Lysine clonixinate (LC) is a non-steroidal anti-inflammatory drug (NSAID) derived from nicotinic acid, primarily utilized for its analgesic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

This compound exhibits its biological activity through several pathways:

- Inhibition of Prostaglandin Synthesis : LC does not significantly reduce the production of prostaglandin E2 (PGE2), unlike other NSAIDs such as indomethacin, which inhibits PGE2 synthesis. This unique characteristic may contribute to its lower gastrointestinal toxicity .

- 5-Lipoxygenase Pathway : LC has been shown to inhibit the synthesis of 5-HETE, a product of the 5-lipoxygenase pathway, indicating a potential role in modulating inflammatory responses .

- Interaction with Central Nervous System : Research suggests that LC interacts with serotonergic systems and opioid receptors in the brain, which may enhance its analgesic effects during migraine attacks .

Clinical Efficacy

This compound has been evaluated in various clinical settings:

-

Migraine Treatment : A double-blind, placebo-controlled study demonstrated that LC is effective for treating moderately severe migraine attacks. Patients receiving LC showed significant improvement compared to placebo after one and two hours. However, it was not superior in treating severe migraines .

Time After Treatment Pain-free (%) P Value 1 Hour 13.6 .78 2 Hours 35.6 .69 -

Osteoarthritis Pain Management : In a randomized trial involving elderly patients with knee osteoarthritis, LC significantly reduced pain intensity after 15 days and continued to show improvement after 30 days. The reduction in need for additional analgesia was also notable .

Pain Measurement Baseline (%) 15 Days (%) 30 Days (%) Initial Movement - 30% 42.3% Ambulation - 31.6% 45.5%

Safety Profile

This compound is generally well-tolerated with a low incidence of side effects. A study comparing LC with other analgesics found that it exhibited excellent biological tolerance and minimal adverse reactions . However, allergic reactions have been reported in some cases, highlighting the importance of monitoring for hypersensitivity .

Propriétés

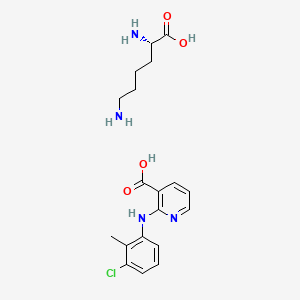

IUPAC Name |

2-(3-chloro-2-methylanilino)pyridine-3-carboxylic acid;(2S)-2,6-diaminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2.C6H14N2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12;7-4-2-1-3-5(8)6(9)10/h2-7H,1H3,(H,15,16)(H,17,18);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNFYQCHAWFYQI-ZSCHJXSPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204436 | |

| Record name | L 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55837-30-4 | |

| Record name | Lysine clonixinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55837-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine clonixinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055837304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 104 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Lysine, 2-[(3-chloro-2-methylphenyl)amino]-3-pyridinecarboxylate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLONIXIN LYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PW4M190R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of lysine clonixinate?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily exerts its effects by inhibiting the synthesis of prostaglandins. [, , , , , ] This inhibition occurs through the targeting of cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins. [, , ]

Q2: Does this compound affect the lipoxygenase (LOX) pathway?

A4: Interestingly, this compound has been shown to inhibit the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a metabolite of the LOX pathway. [, , ] This inhibition has been observed both in vitro and in vivo, suggesting a potential role of LOX modulation in the pharmacological profile of this compound. [, , ]

Q3: What are the downstream effects of this compound's COX and potential LOX modulation?

A5: By inhibiting COX, this compound reduces the production of prostaglandins, which are key mediators of inflammation and pain. [, , , ] The potential inhibition of LOX could further contribute to its anti-inflammatory effects, as 5-HETE is known to play a role in inflammatory processes. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H21ClN2O4, and its molecular weight is 376.84 g/mol.

Q5: Has the pharmacokinetic profile of this compound been studied in specific populations, such as children?

A9: Yes, one study investigated the pharmacokinetics of intravenous this compound in children undergoing postoperative care. [] The study found differences in some pharmacokinetic parameters compared to those reported in adults, highlighting the importance of age-specific considerations for dosing. []

Q6: What types of in vivo models have been used to study the analgesic efficacy of this compound?

A10: Various animal models have been employed to assess the analgesic properties of this compound. These include the formalin test, which is commonly used to evaluate pain behaviors in rodents. [, ] Additionally, the rat paw-lick test has been employed to assess pain responses following the administration of this compound formulations. []

Q7: What clinical conditions have been investigated in clinical trials involving this compound?

A7: this compound has been studied in clinical trials for its efficacy in managing pain associated with various conditions, including:

- Postoperative Pain: Studies have evaluated its use in managing pain following surgical procedures like inguinal hernioplasty. []

- Dental Pain: Research has explored its efficacy in alleviating pain following minor dental surgery, including tooth extractions. [, ]

- Dysmenorrhea: Clinical trials have investigated its use in treating pain associated with primary dysmenorrhea. [, , ]

- Migraine: Several studies have assessed the efficacy of this compound, both oral and intravenous formulations, in treating migraine attacks. [, , , ]

Q8: What is known about the gastrointestinal safety profile of this compound compared to other NSAIDs?

A13: While all NSAIDs carry a risk of gastrointestinal side effects, some studies suggest that this compound might be associated with a lower incidence of gastrointestinal bleeding compared to traditional NSAIDs like aspirin and ibuprofen. [] This potential advantage is attributed to its possible differential effects on COX and LOX pathways. [, ]

Q9: Have any novel drug delivery systems been explored for this compound?

A14: Yes, one study investigated the development of a guar gum film loaded with this compound for potential use in periodontal treatments. [] This approach aimed to provide prolonged drug release and enhanced local delivery to the periodontal tissues. [] Another study explored a microemulsion formulation of clonixic acid, the active moiety of this compound, to enhance solubility and reduce pain on injection. []

Q10: What analytical techniques have been used to quantify this compound in biological samples?

A15: High-performance liquid chromatography (HPLC) is a commonly used technique to measure this compound concentrations in biological samples, such as serum or plasma. [, ]

Q11: Are there any alternative analytical methods for this compound quantification?

A16: Yes, near-infrared (NIR) spectroscopy has been explored as a rapid and non-destructive method for quantifying this compound in intravenous injections. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.